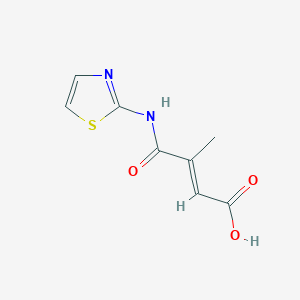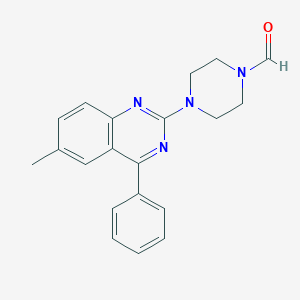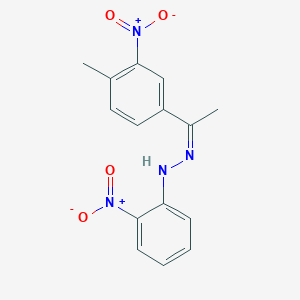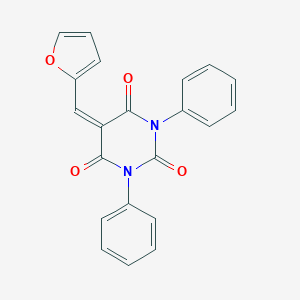![molecular formula C15H13ClN2OS B420839 2-{[2-(4-Chlorphenoxy)ethyl]thio}-1H-Benzimidazol](/img/structure/B420839.png)
2-{[2-(4-Chlorphenoxy)ethyl]thio}-1H-Benzimidazol
Übersicht
Beschreibung
. Diese Verbindung hat in der wissenschaftlichen Forschung, insbesondere in den Bereichen Endokrinologie und Immunologie, ein großes Potenzial gezeigt.
Präparationsmethoden
Die Synthese von CLP-3094 umfasst mehrere Schritte, beginnend mit der Herstellung der Zwischenverbindungen. Der Syntheseweg beinhaltet typischerweise die Reaktion von 4-Chlorphenol mit Ethylenoxid unter Bildung von 2-(4-Chlorphenoxy)ethanol. Diese Zwischenverbindung wird dann mit Thioessigsäure umgesetzt, um 2-(4-Chlorphenoxy)ethylthioacetat zu erhalten. Schließlich wird das Thioacetat mit o-Phenylendiamin cyclisiert, um CLP-3094 zu erzeugen
Wissenschaftliche Forschungsanwendungen
CLP-3094 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeugverbindung zur Untersuchung des Androgenrezeptors und GPR142 verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege, die Androgenrezeptoren und GPR142 beinhalten.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Androgenrezeptoren und GPR142 abzielen.
Wirkmechanismus
CLP-3094 entfaltet seine Wirkung, indem es die Androgenrezeptor-Bindungsfunktion 3 (BF3) hemmt und den G-Protein-gekoppelten Rezeptor 142 (GPR142) antagonisiert. Durch die Hemmung von BF3 reduziert CLP-3094 die Transkriptionsaktivität des Androgenrezeptors, die für das Wachstum und das Überleben von androgenabhängigen Zellen entscheidend ist. Als GPR142-Antagonist hemmt CLP-3094 die Fähigkeit des Rezeptors, den intrazellulären Kalziumspiegel und die Ansammlung von Inositolphosphat zu erhöhen, wodurch die Insulinausschüttung und die Entzündungsreaktionen moduliert werden .
Wirkmechanismus
Target of Action
The primary targets of CLP-3094 are the Androgen Receptor (AR) and GPR142 . The AR plays a pivotal role in the development of the prostate gland and is associated with the occurrence and progression of prostate cancer . GPR142 is a G-protein-coupled receptor that is highly expressed in pancreatic β-cells and immune cells .
Mode of Action
CLP-3094 acts as a potent BF3 (binding function 3)-directed inhibitor of the AR . It inhibits AR transcriptional activity, thereby disrupting the AR’s critical interactions with co-activator proteins . CLP-3094 is also a selective, potent antagonist of GPR142 .
Biochemical Pathways
CLP-3094 inhibits both an increase of intracellular Ca²⁺ concentration induced by L-tryptophan using CHO-K1 cells expressing GPR142 in the aequorin assay, and an accumulation of inositol phosphates using HEK293 cells expressing GPR142 in the SPA assay .
Result of Action
CLP-3094 inhibits the insulin secretion from islets induced by both L-tryptophan and GPR142 agonists . In animal models, it has been observed to consistently display significantly lower severity of arthritis scores than vehicle-treated mice .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of CLP-3094 is not well-documented in the available literature
Biochemische Analyse
Biochemical Properties
CLP-3094 interacts with GPR142, a receptor highly expressed in the pancreas and immune system . The interaction between CLP-3094 and GPR142 inhibits the secretion of insulin from islets induced by L-tryptophan and other agonists .
Cellular Effects
In cellular processes, CLP-3094 has been shown to have anti-inflammatory activity in a mouse arthritis model . It influences cell function by inhibiting insulin secretion, which can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, CLP-3094 exerts its effects by binding to GPR142 and inhibiting its activity . This results in a decrease in insulin secretion from islets, which can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, CLP-3094 has been observed to have stable effects. It is soluble in DMSO (up to 45 mg/ml) and is stable for 2 years as supplied . Solutions in DMSO may be stored at -20°C for up to 3 months .
Metabolic Pathways
The specific metabolic pathways that CLP-3094 is involved in are not currently available in the literature. Given its interaction with GPR142, it may be involved in pathways related to insulin secretion and inflammation .
Vorbereitungsmethoden
The synthesis of CLP-3094 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with thioacetic acid to yield 2-(4-chlorophenoxy)ethyl thioacetate. Finally, the thioacetate is cyclized with o-phenylenediamine to produce CLP-3094
Analyse Chemischer Reaktionen
CLP-3094 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: CLP-3094 kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Thiole zu bilden.
Substitution: CLP-3094 kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Chlorphenoxygruppe. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Natriummethanolat.
Vergleich Mit ähnlichen Verbindungen
CLP-3094 ist einzigartig in seiner dualen Aktivität sowohl als Androgenrezeptor-BF3-Hemmer als auch als GPR142-Antagonist. Ähnliche Verbindungen umfassen:
GPR142-Antagonisten: Andere selektive GPR142-Antagonisten, die die Insulinausschüttung und die Entzündungsreaktionen modulieren. CLP-3094 sticht aufgrund seiner kombinierten Aktivität hervor, was es zu einem wertvollen Werkzeug für die Untersuchung des Zusammenspiels zwischen der Androgenrezeptor-Signalgebung und den GPR142-vermittelten Signalwegen macht.
Eigenschaften
IUPAC Name |
2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c16-11-5-7-12(8-6-11)19-9-10-20-15-17-13-3-1-2-4-14(13)18-15/h1-8H,9-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEWVENYWPSSOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCOC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of targeting GPR142 and what role does CLP-3094 play in this context?
A1: GPR142 is a G-protein-coupled receptor with high expression in pancreatic β-cells and immune cells, suggesting potential roles in diabetes and inflammatory diseases [, ]. While previous research focused on GPR142 agonists for insulin secretion, CLP-3094 emerges as a selective and potent antagonist of this receptor []. This discovery opens avenues for exploring GPR142 antagonism as a therapeutic strategy, particularly for chronic inflammatory diseases [].
Q2: What are the potential implications of CLP-3094's characterization as a GPR142 antagonist for drug development?
A2: The identification of CLP-3094 as a GPR142 antagonist provides a valuable tool for further research into the role of GPR142 in inflammatory diseases. The pharmacological characterization of CLP-3094 [] can be leveraged to:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-chloro-7-oxo-7H-naphtho[1,2,3-de]quinoline-1-carboxylate](/img/structure/B420759.png)
![Propanamide, N-[4-[3-(4-dimethylaminophenyl)propenoyl]phenyl]-](/img/structure/B420761.png)

![4-[C-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)carbonimidoyl]benzene-1,3-diol](/img/structure/B420763.png)


![5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B420767.png)

![5-[4-(dimethylamino)benzylidene]-1,3-bis(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B420770.png)

![2-(3,4-dimethoxyphenyl)-3-[(3-phenyl-2-propenylidene)amino]-4(3H)-quinazolinone](/img/structure/B420777.png)
![N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-4-BUTOXYBENZAMIDE](/img/structure/B420781.png)
